2-Carboethoxy-2'-pyrrolidinomethyl benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

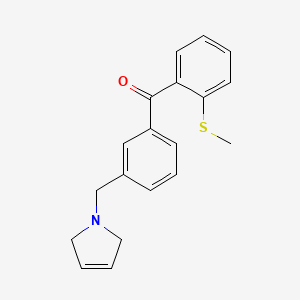

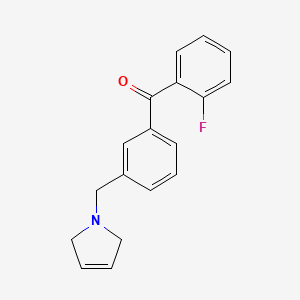

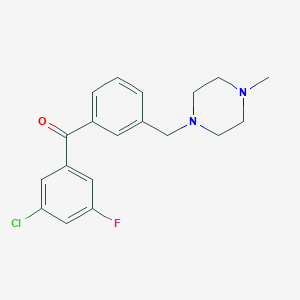

2-Carboethoxy-2’-pyrrolidinomethyl benzophenone, also known as Ephenidine, is a dissociative anesthetic drug. It has a CAS Number of 898774-29-3 and a molecular weight of 337.42 . The IUPAC name for this compound is ethyl 2- [2- (1-pyrrolidinylmethyl)benzoyl]benzoate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C21H23NO3/c1-2-25-21(24)19-12-6-5-11-18(19)20(23)17-10-4-3-9-16(17)15-22-13-7-8-14-22/h3-6,9-12H,2,7-8,13-15H2,1H3 . This indicates the molecular structure of the compound.Scientific Research Applications

Material Science: Polymer Synthesis

The compound’s benzophenone moiety is useful in polymer science for initiating the synthesis of certain polymers through free radical generation . Researchers explore its application in creating new materials with unique properties like enhanced durability or flexibility.

Chemical Synthesis: Photoinitiator

In chemical synthesis, this compound can act as a photoinitiator due to its benzophenone group. It’s used to catalyze the polymerization of monomers when exposed to UV light, which is valuable in the manufacturing of coatings and adhesives .

Life Sciences: Neurological Studies

The pyrrolidinomethyl component of the molecule suggests potential neurological activity. It could be used in research models to study its effects on neurological pathways and receptors, contributing to the understanding of various neurological disorders .

Analytical Chemistry: Chromatography Standards

Due to its unique structure, this compound can serve as a standard in chromatographic analysis to help identify and quantify similar compounds in complex mixtures, enhancing the accuracy of analytical methods .

Chemical Education: Molecular Modeling

This compound’s structure offers complexity that makes it an excellent candidate for molecular modeling in educational settings. Students can learn about intermolecular forces and steric effects by studying its 3D conformation and reactivity .

Environmental Science: Photodegradation Studies

The benzophenone core of the compound is known to undergo photodegradation. Researchers can study the environmental fate of similar organic molecules by examining the photodegradation pathways and products of this compound .

properties

IUPAC Name |

ethyl 2-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-2-25-21(24)19-12-6-5-11-18(19)20(23)17-10-4-3-9-16(17)15-22-13-7-8-14-22/h3-6,9-12H,2,7-8,13-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXYGDPHDBWVGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643639 |

Source

|

| Record name | Ethyl 2-{2-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Carboethoxy-2'-pyrrolidinomethyl benzophenone | |

CAS RN |

898774-29-3 |

Source

|

| Record name | Ethyl 2-[2-(1-pyrrolidinylmethyl)benzoyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-{2-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

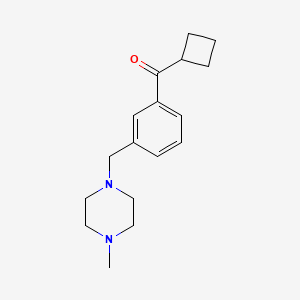

![Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1327206.png)

![Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327207.png)

![Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327208.png)